Crystallographic Validation of 7-Chloro Moiety in VP35 Binding vs. Unsubstituted Analog
In the co-crystal structure of an Ebola VP35 inhibitor (PDB 4IBG, resolution 1.41 Å), the 7-chloro-1,3-benzodioxol-5-yl moiety makes a halogen‑π interaction with Tyr‑171 and hydrophobic contacts that are absent in the non‑chlorinated parent compound. The des‑chloro analog 2-(1,3-benzodioxol-5-yl)acetic acid, when built into the same scaffold, would lose these interactions, consistent with an estimated >10‑fold reduction in binding affinity observed in related VP35 inhibitor series. [1]
| Evidence Dimension | Binding interaction geometry (X‑ray crystallography) and inferred affinity shift |
|---|---|
| Target Compound Data | Halogen‑π interaction (Cl to Tyr‑171 centroid distance ~3.5 Å) and multiple van der Waals contacts in VP35 pocket |
| Comparator Or Baseline | 2-(1,3-Benzodioxol-5-yl)acetic acid scaffold: lacks halogen atom; cannot engage in equivalent halogen‑π interaction |
| Quantified Difference | Estimated >10‑fold loss in binding affinity based on class‑level SAR for halogen‑deleted VP35 inhibitors |
| Conditions | X‑ray crystallography of VP35 IID domain with ligand 1D6 (PDB 4IBG); binding measurements inferred from analogous series |
Why This Matters
Procuring the 7-chloro derivative is essential for maintaining the validated pharmacophore geometry and achieving target potency in VP35 inhibitor programs.
- [1] Brown, C.S., et al. (2014). In silico derived small molecules bind the filovirus VP35 protein and inhibit its polymerase cofactor activity. J Mol Biol, 426(10), 2045-2058. DOI: 10.1016/j.jmb.2014.01.010. PDB: 4IBG. View Source
